7-methyl-2-[(4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Description
Properties
IUPAC Name |
7-methyl-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-10-7-15-13(16(24)8-10)9-19-17(22-15)23-18-20-11(2)12-5-3-4-6-14(12)21-18/h3-6,9-10H,7-8H2,1-2H3,(H,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXBRPCWMIAFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC3=NC4=CC=CC=C4C(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-[(4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methyl-2-quinazolinamine with 7-methyl-5,6-dihydroquinazolinone in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-[(4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that quinazoline derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Mechanism of Action : It acts as an inhibitor of various kinases involved in signaling pathways that promote cancer cell survival and proliferation. For instance, it has shown efficacy against breast cancer cells by inhibiting the PI3K/Akt pathway, which is crucial for cell growth and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies indicate that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria.
- Case Study : In vitro tests revealed that 7-methyl-2-[(4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
Quinazoline derivatives have been recognized for their anti-inflammatory properties. This compound has been investigated for its ability to reduce inflammation in various models.
- Mechanism : It is believed to modulate inflammatory cytokines and chemokines, thereby reducing the overall inflammatory response. This makes it a candidate for treating chronic inflammatory diseases .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Research Findings : Animal models have shown that treatment with the compound leads to improved cognitive function and reduced neuroinflammation, indicating its potential role in neuroprotection .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-methyl-2-[(4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- 7-Aryl substituents (e.g., 4-chlorophenyl in ) are associated with enhanced antifungal activity due to increased π-π stacking with target enzymes .
- 2-Position Variations: Amino groups (e.g., NKY80) are critical for adenylyl cyclase inhibition, as seen in NKY80’s interaction with the catalytic domain . Quinazolinylamino substituents (e.g., target compound) may confer selectivity for kinase or protease targets due to bulkier aromatic interactions .
Therapeutic Potential
- Adenylyl Cyclase Inhibition: NKY80’s efficacy against type V adenylyl cyclase highlights the role of 2-amino and 7-heteroaryl groups in isoform selectivity, a feature the target compound may lack due to its 4-methylquinazolinylamino group .
- Antifungal Activity : Compounds with 7-aryl substituents (e.g., ) show promise in agricultural and clinical antifungal applications, whereas the target compound’s 7-methyl group may limit this activity .
Research Findings and Trends
- Scaffold Diversity: Quinazolinones with fused heterocycles (e.g., benzimidazole hybrids in ) exhibit enhanced cytotoxicity, suggesting that the target compound’s 4-methylquinazoline moiety could be leveraged for anticancer drug design.
- Computational Insights: Generative active learning models predict that quinazolinone derivatives with diverse scaffolds, including methyl and aryl substitutions, retain favorable binding affinities across targets .
Biological Activity
7-Methyl-2-[(4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic applications, including anticancer, antifungal, antiviral, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting key research findings and potential applications.
- Molecular Formula: C19H19N5O
- Molecular Weight: 333.39 g/mol
- CAS Number: 511514-73-1
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Example A | MCF7 (Breast Cancer) | 0.096 | EGFR Inhibition |
| Example B | A549 (Lung Cancer) | 2.09 | VEGF RTK Inhibition |
In vitro studies have demonstrated that quinazoline derivatives can inhibit key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) pathway and vascular endothelial growth factor (VEGF) receptor pathways .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Quinazoline derivatives have demonstrated efficacy against various fungal strains, with some exhibiting higher potency than standard antifungal agents.
| Fungal Strain | Activity Comparison | Reference Compound |
|---|---|---|
| Fusarium moniliforme | Strong activity | Griseofulvin |
Studies suggest that modifications in the quinazoline structure can enhance antifungal activity, making these compounds valuable in treating fungal infections .
Antidiabetic Potential
Recent investigations into the antidiabetic properties of quinazoline derivatives have revealed that they can act as inhibitors of enzymes such as alpha-amylase and alpha-glucosidase. These enzymes are crucial in carbohydrate metabolism and glucose regulation.
| Compound | Enzyme Inhibition Activity |
|---|---|
| Example C | Alpha-Amylase Inhibitor |
| Example D | Alpha-Glucosidase Inhibitor |
Molecular docking studies indicate strong interactions between these compounds and the active sites of the enzymes, suggesting a potential role in managing diabetes .
Case Studies
- In Vitro Cytotoxicity Study : A study involving synthesized quinazoline derivatives showed that specific modifications led to enhanced cytotoxicity against breast cancer cells (MCF7). The most potent compound exhibited an IC50 value significantly lower than traditional chemotherapeutics.
- Antifungal Efficacy : In a comparative study against Fusarium species, a derivative demonstrated superior antifungal activity compared to established treatments like griseofulvin, indicating its potential as a new therapeutic agent .
- Enzyme Inhibition : A recent study highlighted the ability of certain quinazoline derivatives to inhibit alpha-glucosidase effectively, providing a basis for their use in diabetes management.
Q & A
Q. What are the standard synthetic routes for synthesizing this quinazolinone derivative?
- Methodological Answer : The compound is synthesized via:
- Cyclization Reactions : Reacting anthranilamide derivatives with chloroacetyl chloride and triethylamine to form intermediates like 2-(chloromethyl)quinazolin-4(3H)-one, followed by amine substitution .
- Electrochemical Synthesis : Using 2-aminobenzamides with aluminum/carbon electrodes in acetic acid under mild conditions (room temperature, undivided cell) to achieve oxidative cyclization (yields: 70–85%) .
- Amine Coupling : Reacting 2-chloromethyl-4-methyl-quinazoline with amines in the presence of a base to introduce substituents .
- Key Considerations : Optimize reaction time and temperature for intermediates. Electrochemical methods avoid high temperatures and transition metals .
Q. How is the structural confirmation of this compound performed?
- Methodological Answer : Use:
- NMR Spectroscopy : Analyze proton environments (e.g., 7-H quinazolinone at δ 7.82 ppm, CH2 groups at δ 5.18 ppm) and carbon signals (e.g., carbonyl at δ 165.80 ppm) .
- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
- Elemental Analysis : Verify purity (>95%) by matching calculated and observed C/H/N ratios .
Q. What in vitro assays are used for initial biological activity screening?
- Methodological Answer :
- Anticancer Activity : MTT assays using cancer cell lines (e.g., IC50 values against HeLa or MCF-7 cells) .
- Antimicrobial Screening : Disk diffusion or broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Measure adenylyl cyclase (AC) activity via cAMP production assays, particularly AC5 isoform selectivity (e.g., NKY80 shows IC50 ~10 µM for AC5) .
Advanced Research Questions
Q. How can electrochemical synthesis be optimized for higher yields?
- Methodological Answer :
- Electrode Selection : Carbon electrodes reduce side reactions compared to metal electrodes .
- Electrolyte Optimization : Use acetic acid at 0.1 M concentration to balance conductivity and cyclization efficiency .
- Temperature Control : Maintain 25°C to prevent decomposition of sensitive intermediates.
- Substrate Purity : Pre-purify 2-aminobenzamides via recrystallization to avoid competing reactions.
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, ATP levels (for enzyme assays), and solvent (DMSO concentration ≤0.1%) .
- Off-Target Profiling : Test against all adenylyl cyclase isoforms (AC1–AC9) to confirm selectivity claims .
- Molecular Modeling : Perform docking studies with AC catalytic sites (e.g., using VC1:IIC2 templates) to identify binding discrepancies .
Q. What is the role of substituents in modulating biological activity?
- Methodological Answer :
- Amino Group Modifications : Introducing bulky amines (e.g., pyrrolidine) enhances AC5 inhibition by improving hydrophobic interactions .
- Quinazolinone Core Substitutions : Methyl groups at position 7 improve metabolic stability, while 4-methylquinazolinyl enhances π-π stacking with aromatic enzyme residues .
- Comparative SAR Analysis : Test derivatives with substituents at positions 2, 4, and 7 to map activity trends (e.g., 2-phenyl vs. 2-chloromethyl groups) .
Q. How to investigate molecular interactions with adenylyl cyclase 5 (AC5)?
- Methodological Answer :
- Site-Directed Mutagenesis : Mutate AC5 catalytic residues (e.g., Lys938, Asp1018) to assess binding disruption .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
- Crystallography : Co-crystallize the compound with AC5 to resolve binding modes (note: no structural data exists yet for this quinazolinone) .
Q. What analytical methods ensure purity and stability in pharmacokinetic studies?
- Methodological Answer :
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 40:60 to 90:10) to detect impurities (<0.5%) .
- LC-MS/MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 325) and degradation products .
- Forced Degradation Studies : Expose to heat (60°C), light (UV), and acidic/basic conditions to identify labile groups (e.g., hydrolytic cleavage of the quinazolinone ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
